molecular formula C11H9NO4 B1455943 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid CAS No. 857758-51-1

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid

Cat. No. B1455943
M. Wt: 219.19 g/mol
InChI Key: UGVQHOLUIMHXHF-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.2 . The compound is a brown solid .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid consists of a quinoline backbone with a hydroxy group at the 3rd position, a methoxy group at the 6th position, and a carboxylic acid group at the 4th position .


Physical And Chemical Properties Analysis

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a brown solid . It has a molecular weight of 219.2 . The compound’s storage temperature is 0-5 degrees Celsius .

Scientific Research Applications

Natural Source and Isolation

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid, a derivative of quinoline carboxylic acid, has been identified in natural sources. A study by Starratt and Caveney (1996) reported the isolation of a similar compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (also known as 6-methoxy-kynurenic acid), from Ephedra pachyclada ssp. sinaica. This discovery underlines the presence of quinoline carboxylic acids in plant species and suggests potential biological activities worth exploring (Starratt & Caveney, 1996).

Synthesis and Pharmaceutical Applications

In pharmaceutical research, derivatives of quinoline carboxylic acids are synthesized for various purposes. Forró et al. (2016) described an efficient method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators for nuclear receptors. This process involved the use of Candida antarctica lipase B, showcasing the compound’s significance in synthesizing biologically active molecules (Forró et al., 2016).

Biochemical Studies

Quinoline carboxylic acids have been studied for their effects on biological systems. Nakagawa et al. (1996) synthesized several tetrahydroisoquinoline-3-carboxylic acids, including derivatives with hydroxy and methoxy groups, and investigated their effects on the locomotor activity of mice. These compounds, found in the brain, suggest a potential physiological role for such chemicals (Nakagawa et al., 1996).

Fluorescence and Biomedical Analysis

In the field of biomedical analysis, the fluorescent properties of quinoline derivatives are utilized. Hirano et al. (2004) described a novel fluorophore, 6-methoxy-4-quinolone, which showed strong fluorescence in a wide pH range, indicating its potential as a fluorescent labeling reagent in biological studies. This highlights the utility of quinoline derivatives in analytical chemistry and bioimaging applications (Hirano et al., 2004).

properties

IUPAC Name

3-hydroxy-6-methoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVQHOLUIMHXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-methoxyquinoline-4-carboxylic acid

Synthesis routes and methods

Procedure details

3-Chloro-2-oxo-propionic acid (11.46 g, 91.10 mmol, 1.61 eq) is added portionwise at room temperature to a stirred solution of 5-methoxy-1H-indole-2,3-dione (10.0 g, 56.45 mmol, 1.0 eq) and potassium hydroxide (30.5 g, 543.6 mmol, 9.6 eq) in water (60 mL). After 6 days stirring at room temperature, a solution of sodium hydrogen sulfite (2.3 g, 22.10 mmol, 0.4 eq) in water (4 mL) is added and the reaction mixture is acidified by the addition of concentrated hydrochloric acid (12N, 30 mL). The resulting yellow precipitate is collected by filtration, washed successively with a saturated sulfur dioxide aqueous solution and water, then purified by column chromatography (silica gel, eluent: ethyl acetate:acetonitrile:methanol, 70:5:5, v/v/v) to afford 3-hydroxy-6-methoxyquinoline-4-carboxylic acid as a light brown solid (2.66 g, 21% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
… 2-(4-Chlorophenyl)-3-hydroxy-6-methoxyquinoline-4-carboxylic Acid (74): Purified by method B, yellow solid, yield 73.5%. H NMR (400 MHz, DMSO-d 6 ): δ 3.90 (s, 3H), 7.27 (dd, J = …
Number of citations: 149 pubs.acs.org

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